
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and dyes. The presence of the benzenesulfonyl group and the chloromethyl group in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole can be synthesized through a multi-step process. One common method involves the sulfonylation of 3-methylindole with benzenesulfonyl chloride in the presence of a base such as pyridine. This is followed by the chloromethylation of the resulting 1-(benzenesulfonyl)-3-methylindole using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer, and employing catalysts to increase the reaction rate and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: The benzenesulfonyl group can be reduced to form the corresponding sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include 1-(benzenesulfonyl)-2-(azidomethyl)-3-methyl-1H-indole, 1-(benzenesulfonyl)-2-(thiomethyl)-3-methyl-1H-indole, and 1-(benzenesulfonyl)-2-(alkoxymethyl)-3-methyl-1H-indole.
Oxidation Reactions: Products include various oxidized indole derivatives.
Reduction Reactions: Products include sulfinyl and sulfhydryl derivatives of the original compound.
Scientific Research Applications
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. The benzenesulfonyl group can also participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole can be compared with other similar compounds such as:
1-(Benzenesulfonyl)-3-methylindole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-3-methylindole: Lacks the benzenesulfonyl group, which reduces its potential for hydrogen bonding and π-π interactions.
1-(Benzenesulfonyl)-2-methylindole:
The uniqueness of this compound lies in the combination of the benzenesulfonyl and chloromethyl groups, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
868081-89-4 |
|---|---|
Molecular Formula |
C16H14ClNO2S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(chloromethyl)-3-methylindole |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-14-9-5-6-10-15(14)18(16(12)11-17)21(19,20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
OMRZEMSSJOVIII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


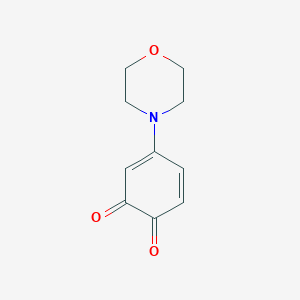
![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
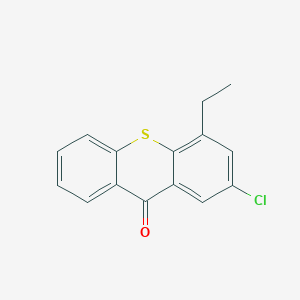
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)
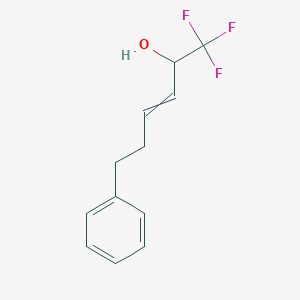
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)

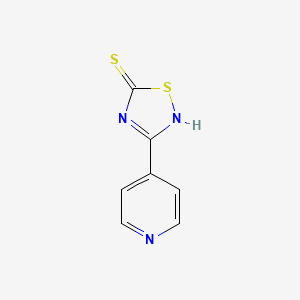
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)

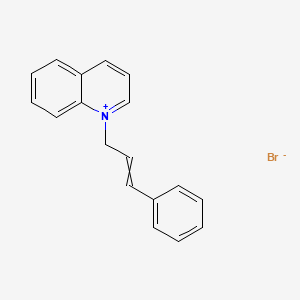
![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)

![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
